N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a complex organic compound with a molecular formula of C22H25NO4. This compound is known for its unique structural features, which include a benzofuran ring and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the dimethoxyphenyl group. The final step involves the acylation of the amine group to form the acetamide.
Benzofuran Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethoxyphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to attach the dimethoxyphenyl group to the benzofuran ring.
Acylation: The final step involves the reaction of the amine group with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group attached to the amine.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is unique due to its combination of a benzofuran ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C22H25NO4/c1-14-9-15(2)22-17(13-27-20(22)10-14)12-21(24)23-8-7-16-5-6-18(25-3)19(11-16)26-4/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,24) |
InChI Key |
OILNANSXUDIJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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